molecular formula C13H20N6O B5266794 N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

Cat. No.: B5266794
M. Wt: 276.34 g/mol
InChI Key: GOPMVGDLRTYLKM-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, also known as Compound 1, is a small molecule compound that has been developed for its potential therapeutic applications in various diseases. It has been found to have significant effects on biological systems, making it a promising candidate for further research.

Mechanism of Action

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide 1 exerts its biological effects by inhibiting the activity of specific enzymes or proteins. The exact mechanism of action is not well understood, but it has been suggested that it may target specific signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
This compound 1 has been found to have significant effects on various biological systems, including the immune system, the nervous system, and the cardiovascular system. It has been shown to modulate the activity of specific enzymes or proteins, leading to changes in cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide 1 has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, its limitations include its complex synthesis method and the need for specialized expertise in organic chemistry.

Future Directions

There are several future directions for research on N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide 1. One potential application is in the treatment of cancer, where it has been found to have significant anti-tumor effects. Further research is needed to determine its efficacy in different types of cancer and to optimize its therapeutic potential.
Another potential application is in the treatment of autoimmune disorders, where it has been shown to modulate the activity of immune cells. Further research is needed to determine its efficacy in different autoimmune disorders and to optimize its therapeutic potential.
In summary, this compound 1 is a promising candidate for further research in various diseases. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it an attractive target for drug development. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide 1 can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis process is beyond the scope of this paper.

Scientific Research Applications

N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to have significant effects on biological systems, making it a promising candidate for further research.

Properties

IUPAC Name

(2S,3S)-2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-5-7(2)10(11(14)20)18-12-9-6-15-19(4)13(9)17-8(3)16-12/h6-7,10H,5H2,1-4H3,(H2,14,20)(H,16,17,18)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPMVGDLRTYLKM-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC1=C2C=NN(C2=NC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC1=C2C=NN(C2=NC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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